molecular formula C22H23N5O4S B6572367 ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 921858-18-6

ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6572367
CAS No.: 921858-18-6
M. Wt: 453.5 g/mol
InChI Key: HSAIYJVMYOAEOM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C22H23N5O4S and its molecular weight is 453.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.14707541 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, pharmacological profiles, and structure-activity relationships (SAR).

Structural Overview

The compound features an imidazo[2,1-c][1,2,4]triazole core integrated with various functional groups. The presence of the methoxyphenyl group and the sulfanyl moiety contributes to its diverse biological activities. The molecular structure can be summarized as follows:

ComponentDescription
Core StructureImidazo[2,1-c][1,2,4]triazole
Functional GroupsMethoxyphenyl group, sulfanyl group
ClassificationImidazole derivative

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various biological pathways. For instance, triazole derivatives are known to act as enzyme inhibitors in fungal and bacterial infections .
  • Receptor Interaction : It may act on specific receptors as either an agonist or antagonist. This interaction can modulate various physiological responses .
  • Signal Transduction Modulation : The compound could influence signal transduction pathways that regulate cellular processes such as proliferation and apoptosis .

Pharmacological Profile

Research indicates that derivatives of imidazole and triazole exhibit a range of pharmacological activities:

  • Antimicrobial Activity : this compound has shown promising antibacterial and antifungal properties. Studies have reported its efficacy against various Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Compounds with similar structures have demonstrated anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Structure-Activity Relationship (SAR)

The SAR studies on imidazole derivatives indicate that modifications to the core structure significantly impact biological activity. Key findings include:

  • Methoxy Substitution : The introduction of a methoxy group at specific positions enhances the compound's potency against certain targets .
  • Sulfanyl Group Influence : The presence of a sulfanyl group is crucial for maintaining biological activity and enhancing solubility .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antibacterial Activity : A study demonstrated that triazole derivatives exhibited MIC values ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Studies : Research on similar imidazole derivatives revealed significant cytotoxicity against cancer cell lines with IC50 values indicating potent anticancer effects .
  • Inhibition of Enzymatic Activity : Compounds structurally related to this benzoate derivative showed promising results in inhibiting α-glucosidase with IC50 values lower than standard drugs like acarbose .

Properties

IUPAC Name

ethyl 2-[[2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-3-31-20(29)17-6-4-5-7-18(17)23-19(28)14-32-22-25-24-21-26(12-13-27(21)22)15-8-10-16(30-2)11-9-15/h4-11H,3,12-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAIYJVMYOAEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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